N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
N-[(Dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea (hereafter referred to by its full systematic name) is a thiourea derivative characterized by a dimethylamino methylene group and a 3-(trifluoromethyl)phenyl substituent. Key properties include:
- Molecular formula: C₁₁H₁₃F₃N₄S
- Molecular weight: 319.31 g/mol (calculated from ESI-MS data) .
- Physical properties: White solid with a melting point of 185–188°C, high synthesis yield (93.5%), and distinct spectroscopic features (IR, NMR, and ESI-MS) confirming its structure .
- Functional groups: Thiourea (-N-C(=S)-N-), trifluoromethyl (-CF₃), and dimethylamino (-N(CH₃)₂) groups, which influence its electronic and steric properties.
The compound’s synthesis involves reactions of isothiocyanates with amines, as described for analogous trifluoromethylphenyl thioureas .
Properties
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJUAACVDABNQR-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thiourea derivative.
Industrial Production Methods
While specific industrial production methods for N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in proton transfer reactions, while the thiourea moiety can form stable complexes with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives
(a) N-(3-Methyl-2-furoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Molecular formula : C₁₄H₁₁F₃N₂O₂S
- Molecular weight : 328.315 g/mol .
- Key differences: Replaces the dimethylamino methylene group with a 3-methyl-2-furoyl moiety. No analytical or biological data are available for direct comparison .
(b) Trifluoroalkyl-N,N'-disubstituted Thioureas
- General synthesis : Prepared from trifluorophenylamines and isothiocyanates, similar to the target compound’s synthesis .
- Example: N-Trifluoromethoxy-N'-trifluoromethylphenylthiourea (C₁₅H₁₀F₆N₂OS) includes a trifluoromethoxy group (-OCF₃), which may increase electron-withdrawing effects compared to the dimethylamino group in the target compound. No melting point or yield data are provided for direct comparison .
Urea Derivatives
Ureas differ from thioureas by replacing the sulfur atom with oxygen. This substitution reduces hydrogen-bonding capacity and polarizability, affecting solubility and biological activity.
(a) N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron)
- Use : Herbicide .
- Molecular formula : C₁₀H₁₁F₃N₂O
- Molecular weight : 248.20 g/mol.
- Fluometuron’s established herbicidal activity highlights the agrochemical relevance of trifluoromethylphenyl derivatives, though the target thiourea’s biological activity remains uncharacterized .
(b) N,N-Dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon)
Comparative Data Table
Key Research Findings and Gaps
- Synthesis : The target compound is synthesized efficiently (93.5% yield) compared to some analogs requiring chromatographic purification .
- Structural Effects: The dimethylamino group enhances solubility in polar solvents, while the trifluoromethyl group improves metabolic stability—a trait shared with fluometuron .
- Biological Data : Unlike commercial ureas (e.g., fluometuron), the target thiourea lacks reported biological activity data, highlighting a research gap.
Biological Activity
N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural characteristics, and biological activities of this compound and related thiourea derivatives.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiourea moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylformamide dimethyl acetal and thiocarbamide. The process can be optimized for yield and purity using various solvents and reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, similar thiourea complexes demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against MRSA strains, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-[(dimethylamino)methylene]-... | MRSA | 2 |
| 1-(4-chloro-3-nitrophenyl)-... | Mycobacterium tuberculosis | 0.5 |
| N-[3,5-bis(trifluoromethyl)phenyl]... | Various Gram-positive bacteria | 1.9 - 125 |
Anticancer Activity
Thiourea derivatives have also been explored for their anticancer potential. Studies indicate that compounds like this compound exhibit moderate cytotoxicity against cancer cell lines such as SW480 (colon cancer), SW620 (lymph node metastasis), and PC3 (prostate cancer). Notably, these compounds were found to be non-toxic to normal human keratinocyte cells (HaCaT), suggesting a favorable therapeutic index .
Table 2: Cytotoxicity of Thiourea Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[(dimethylamino)methylene]-... | SW480 | 12.07 |
| N-[(dimethylamino)methylene]-... | SW620 | 10.50 |
| N-[(dimethylamino)methylene]-... | PC3 | 8.00 |
The mechanism by which thiourea derivatives exert their biological effects often involves the inhibition of critical enzymatic pathways. For instance, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication . In cancer cells, these compounds may induce cell cycle arrest at the G2/M phase through modulation of tubulin polymerization .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thiourea derivatives, including those with trifluoromethyl substitutions, showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the role of structural modifications in enhancing antimicrobial potency .
- Cytotoxicity Profile : Another investigation into the cytotoxic effects of thiourea derivatives revealed that while they effectively inhibited cancer cell proliferation, they maintained selectivity for malignant over normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
